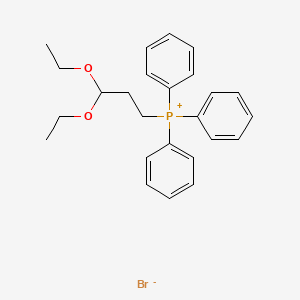propanedioate CAS No. 87802-88-8](/img/structure/B14404024.png)
Dimethyl [1-(furan-2-yl)prop-2-en-1-yl](methyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylfuran and an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-4 hours .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as formic acid can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects. The furan ring’s electron-rich nature allows it to participate in various chemical interactions, enhancing its reactivity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]malonate
- Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]succinate
- Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]glutarate
Uniqueness
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogues, this compound exhibits higher reactivity in electrophilic substitution reactions and greater potential as a building block in organic synthesis .
Propiedades
Número CAS |
87802-88-8 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
dimethyl 2-[1-(furan-2-yl)prop-2-enyl]-2-methylpropanedioate |
InChI |
InChI=1S/C13H16O5/c1-5-9(10-7-6-8-18-10)13(2,11(14)16-3)12(15)17-4/h5-9H,1H2,2-4H3 |
Clave InChI |
GJIHIZLXJUACSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C=C)C1=CC=CO1)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)

silane](/img/structure/B14403952.png)
![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)


![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)





![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
